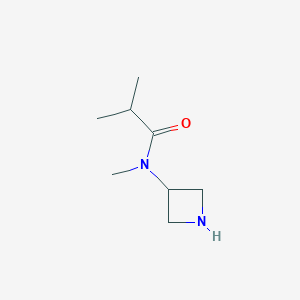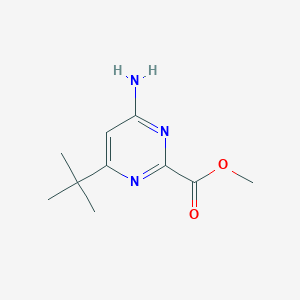
3-(2-Chlorophenoxy)azetidine hydrochloride
説明
“3-(2-Chlorophenoxy)azetidine hydrochloride” is a chemical compound with the CAS Number: 1188375-01-0 . It has a linear formula of C9H10ClNO.ClH and a molecular weight of 220.1 . This compound is used in various scientific research applications, including drug development and material synthesis.
Molecular Structure Analysis
The molecular structure of “3-(2-Chlorophenoxy)azetidine hydrochloride” is represented by the linear formula C9H10ClNO.ClH . The Inchi Code for this compound is 1S/C9H10ClNO.ClH/c10-8-3-1-2-4-9(8)12-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H .Physical And Chemical Properties Analysis
“3-(2-Chlorophenoxy)azetidine hydrochloride” is a solid at room temperature . It has a molecular weight of 220.1 .科学的研究の応用
Medicinal Chemistry and Drug Design
“3-(2-Chlorophenoxy)azetidine hydrochloride” is a compound that can be utilized in the field of medicinal chemistry for the design and synthesis of new pharmaceutical agents. Its structure, which includes both azetidine and chlorophenoxy moieties, may interact with various biological targets, potentially leading to the development of new medications. The compound’s physicochemical properties, such as solubility and lipophilicity, are crucial factors in determining its suitability for drug development .
Agriculture: Pesticide and Herbicide Development
In agriculture, “3-(2-Chlorophenoxy)azetidine hydrochloride” could be explored for its potential use in creating novel pesticides or herbicides. The chlorophenoxy group is known for its herbicidal properties, and when combined with the azetidine ring, it may offer a unique mode of action against agricultural pests or weeds .
Material Science: Polymer Synthesis
The azetidine ring in “3-(2-Chlorophenoxy)azetidine hydrochloride” can serve as a monomer or a cross-linking agent in polymer synthesis. Its incorporation into polymers could impart desirable mechanical properties or chemical resistance, making it valuable for creating specialized materials for industrial applications .
Environmental Science: Pollutant Degradation Studies
Researchers in environmental science might investigate “3-(2-Chlorophenoxy)azetidine hydrochloride” for its degradation behavior in various environmental conditions. Understanding its breakdown products and their impact on ecosystems is essential for assessing the environmental risks associated with its use .
Biochemistry: Enzyme Inhibition Studies
The compound’s unique structure may allow it to act as an inhibitor for specific enzymes. Studying its interaction with enzymes can provide insights into enzyme mechanisms and aid in the discovery of new biochemical pathways or regulatory mechanisms .
Pharmacology: Pharmacokinetic Profiling
In pharmacology, “3-(2-Chlorophenoxy)azetidine hydrochloride” can be subjected to pharmacokinetic profiling to determine its absorption, distribution, metabolism, and excretion (ADME) characteristics. This information is vital for predicting the compound’s behavior in the human body and its potential as a therapeutic agent .
Safety and Hazards
The safety information for “3-(2-Chlorophenoxy)azetidine hydrochloride” indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The recommended precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
3-(2-chlorophenoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-8-3-1-2-4-9(8)12-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJASKMSOZDCSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1188375-01-0 | |
| Record name | 3-(2-chlorophenoxy)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1530346.png)











